3-octadecanoyloxy-4-(trimethylazaniumyl)butanoate 3-octadecanoyloxy-4-(trimethylazaniumyl)butanoate O-stearoylcarnitine is an O-acylcarnitine having stearoyl (octadecanoyl) as the acyl substituent. It has a role as a human metabolite. It derives from an octadecanoic acid.
Brand Name: Vulcanchem
CAS No.: 1976-27-8
VCID: VC21362419
InChI: InChI=1S/C25H49NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(29)30-23(21-24(27)28)22-26(2,3)4/h23H,5-22H2,1-4H3
SMILES: CCCCCCCCCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C
Molecular Formula: C25H49NO4
Molecular Weight: 427.7 g/mol

3-octadecanoyloxy-4-(trimethylazaniumyl)butanoate

CAS No.: 1976-27-8

Cat. No.: VC21362419

Molecular Formula: C25H49NO4

Molecular Weight: 427.7 g/mol

* For research use only. Not for human or veterinary use.

3-octadecanoyloxy-4-(trimethylazaniumyl)butanoate - 1976-27-8

Specification

CAS No. 1976-27-8
Molecular Formula C25H49NO4
Molecular Weight 427.7 g/mol
IUPAC Name 3-octadecanoyloxy-4-(trimethylazaniumyl)butanoate
Standard InChI InChI=1S/C25H49NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(29)30-23(21-24(27)28)22-26(2,3)4/h23H,5-22H2,1-4H3
Standard InChI Key FNPHNLNTJNMAEE-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C
Canonical SMILES CCCCCCCCCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C

Introduction

Chemical Identity and Structure

3-Octadecanoyloxy-4-(trimethylazaniumyl)butanoate belongs to the class of acyl carnitines, specifically categorized as a saturated fatty acyl-L-carnitine and a long-chain fatty acyl-L-carnitine . The compound has several synonyms in scientific literature, reflecting its chemical structure and biological roles.

Nomenclature and Identifiers

The compound is known by several names in the scientific community, with each name providing insights into its structure or function:

PropertyValue
IUPAC Name(3R)-3-octadecanoyloxy-4-(trimethylazaniumyl)butanoate
Common NameStearoylcarnitine
CAS Registry Numbers1976-27-8, 25597-09-5
SynonymsO-stearoyl-L-carnitine, O-octadecanoyl-L-carnitine, (-)-Stearoylcarnitine
PubChem CID52922056
Molecular FormulaC25H49NO4
Molecular Weight427.7 g/mol

Chemical Structure and Properties

The chemical structure of 3-octadecanoyloxy-4-(trimethylazaniumyl)butanoate features an octadecanoyl (stearoyl) group attached to a carnitine backbone. This structure is crucial for its biological function as a transporter of long-chain fatty acids.

PropertyValue
Standard InChIInChI=1S/C25H49NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(29)30-23(21-24(27)28)22-26(2,3)4/h23H,5-22H2,1-4H3
Standard InChIKeyFNPHNLNTJNMAEE-UHFFFAOYSA-N
SMILESCCCCCCCCCCCCCCCCCC(=O)OC(CC(=O)[O-])CN+(C)C
XLogP3-AA8.8
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count4
Rotatable Bond Count21
Exact Mass427.36615904 Da

Biochemical Role and Significance

3-Octadecanoyloxy-4-(trimethylazaniumyl)butanoate serves a critical function in cellular metabolism, particularly in the transport and oxidation of fatty acids.

Role in Fatty Acid Metabolism

The primary biological role of 3-octadecanoyloxy-4-(trimethylazaniumyl)butanoate is to facilitate the transport of long-chain fatty acids across the mitochondrial membrane. This process is essential for the beta-oxidation of fatty acids, which is a major pathway for energy production in the body.

The transport mechanism involves the carnitine palmitoyltransferase (CPT) enzyme system, which includes CPT I and CPT II. These enzymes catalyze the formation and breakdown of acylcarnitines, allowing fatty acids to enter the mitochondria for oxidation. Specifically, CPT I catalyzes the formation of acylcarnitines from acyl-CoA and carnitine at the outer mitochondrial membrane, while CPT II converts acylcarnitines back to acyl-CoA in the mitochondrial matrix.

Relationship to Metabolic Disorders

The concentration of 3-octadecanoyloxy-4-(trimethylazaniumyl)butanoate in biological fluids can serve as an indicator of metabolic function or dysfunction. Specifically, elevated levels of this compound have been observed in patients with CPT II deficiency, a genetic disorder that affects fatty acid oxidation.

In CPT II deficiency, the enzyme responsible for converting acylcarnitines back to acyl-CoA is impaired, leading to an accumulation of various acylcarnitines, including 3-octadecanoyloxy-4-(trimethylazaniumyl)butanoate. This accumulation disrupts normal fatty acid metabolism and can result in a range of clinical manifestations, including muscle weakness and episodes of rhabdomyolysis (the breakdown of skeletal muscle).

Clinical Significance and Research Findings

Recent research has expanded our understanding of the clinical significance of 3-octadecanoyloxy-4-(trimethylazaniumyl)butanoate beyond its role in fatty acid metabolism.

Association with Allergic Diseases

A groundbreaking study using Mendelian Randomization (MR) analysis has identified 3-octadecanoyloxy-4-(trimethylazaniumyl)butanoate as potentially causally related to allergic diseases, particularly asthma .

OutcomeExposureMethodSNPsOR95% CIP value
AsthmaStearoylcarnitineWald ratio17.1513.392–15.0742.33E-07

This study found that 3-octadecanoyloxy-4-(trimethylazaniumyl)butanoate was significantly associated with asthma risk, with an odds ratio (OR) of 7.151 (95% CI 3.392−15.074; P = 2.33E-07). This suggests that individuals with higher levels of this compound may have an increased risk of developing asthma .

Furthermore, a meta-analysis of MR results revealed an even stronger association, with an OR of 8.654 (95% CI 4.399−17.025; P = 4.06E-10), reinforcing the potential causal relationship between 3-octadecanoyloxy-4-(trimethylazaniumyl)butanoate and asthma .

Analytical Methods for Detection and Quantification

The accurate detection and quantification of 3-octadecanoyloxy-4-(trimethylazaniumyl)butanoate in biological samples is crucial for both research and clinical applications. Various analytical methods have been developed for this purpose, primarily based on chromatographic techniques coupled with mass spectrometry.

Sample Preparation and Extraction

Effective extraction of 3-octadecanoyloxy-4-(trimethylazaniumyl)butanoate from biological matrices such as blood, plasma, or tissue samples typically involves liquid-liquid extraction or solid-phase extraction methods. These techniques help isolate the compound from complex biological matrices while minimizing interference from other components.

Instrumental Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most commonly used analytical technique for the detection and quantification of 3-octadecanoyloxy-4-(trimethylazaniumyl)butanoate. This method offers high sensitivity and specificity, allowing for accurate measurement even at low concentrations.

Future Research Directions

The emerging evidence on the role of 3-octadecanoyloxy-4-(trimethylazaniumyl)butanoate in various physiological and pathological processes opens up several promising avenues for future research.

Mechanistic Studies

Further research is needed to elucidate the precise mechanisms by which 3-octadecanoyloxy-4-(trimethylazaniumyl)butanoate influences allergic diseases, particularly asthma. Understanding these mechanisms could provide insights into the pathophysiology of these conditions and potentially reveal new therapeutic targets.

Therapeutic Interventions

Given its role in fatty acid metabolism and potential involvement in allergic diseases, modulating the levels or activity of 3-octadecanoyloxy-4-(trimethylazaniumyl)butanoate could represent a novel therapeutic approach. Research into pharmacological agents that can modulate its metabolism or function may lead to new treatments for conditions like CPT II deficiency or asthma.

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